molecular formula C19H27IO B15197089 (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B15197089
M. Wt: 398.3 g/mol
InChI Key: DHZJEYGWSNDRGN-WYTRLKPUSA-N
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Description

The compound (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes iodination, cyclization, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.

    Substitution: The iodine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound has potential applications in biological research due to its structural similarity to certain natural products. It can be used as a probe to study biological pathways and interactions at the molecular level.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, making them candidates for drug development. Research is ongoing to explore their potential as therapeutic agents for various diseases.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a simpler structure but similar functional groups.

    Methyl 4-fluorobenzoate: A fluorinated compound with comparable reactivity in certain chemical reactions.

Uniqueness

What sets (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol apart is its complex structure and stereochemistry, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H27IO

Molecular Weight

398.3 g/mol

IUPAC Name

(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1

InChI Key

DHZJEYGWSNDRGN-WYTRLKPUSA-N

Isomeric SMILES

C[C@]12CCC(CC1=CCC3C2CC[C@]4(C3CC=C4I)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O

Origin of Product

United States

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